molecular formula C10H12ClN5O3 B14790573 (2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B14790573
M. Wt: 285.69 g/mol
InChI Key: HNSLUZJFGNTTEV-UHFFFAOYSA-N
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Description

The compound “(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog. Nucleoside analogs are compounds structurally similar to nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors

Industrial Production Methods

Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Nucleoside analogs have a wide range of applications in scientific research, including:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Studied for their interactions with enzymes and nucleic acids.

    Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.

    Industry: Employed in the production of pharmaceuticals and as research tools in biotechnology.

Mechanism of Action

The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, where they can disrupt normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The specific molecular targets and pathways involved depend on the structure of the analog and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogs like:

    Acyclovir: Used as an antiviral agent.

    Zidovudine: Used in the treatment of HIV.

    Gemcitabine: Used as a chemotherapeutic agent.

Uniqueness

The uniqueness of “(2R,3R,5S)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol” lies in its specific structure, which may confer unique biological activity or therapeutic potential compared to other nucleoside analogs.

Properties

IUPAC Name

2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLUZJFGNTTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)Cl)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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